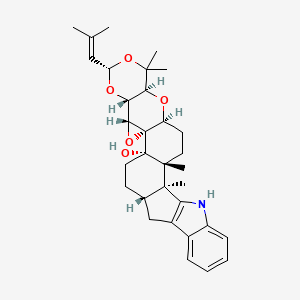

Terpendol C

Übersicht

Beschreibung

Terpendole C is a naturally occurring indole-diterpene compound isolated from fungi, specifically from the genus Albophoma. It is part of a larger family of terpendoles, which are known for their complex molecular structures and significant biological activities. Terpendole C has garnered attention due to its potent inhibitory activity against acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism .

Wissenschaftliche Forschungsanwendungen

Terpendole C has a wide range of scientific research applications due to its biological activities. In chemistry, it serves as a model compound for studying complex natural product synthesis. In biology and medicine, terpendole C is investigated for its potential as an ACAT inhibitor, which could have implications for treating diseases related to cholesterol metabolism, such as atherosclerosis and fatty liver disease . Additionally, its antifungal and anti-MRSA activities make it a promising candidate for developing new antimicrobial agents .

Wirkmechanismus

Mode of Action

Terpendole C interacts with its targets, ACAT1 and ACAT2, by inhibiting their activity . This inhibition is potent, with IC50 values of 10 μM for both isozymes . Terpendole C’s most potent inhibitory activity is against cholesteryl ester formation, with an IC50 value of 0.46 μM .

Biochemical Pathways

The inhibition of ACAT by Terpendole C affects the biochemical pathway of cholesteryl ester formation . Cholesteryl esters are crucial components of lipoproteins and play a significant role in the transport of cholesterol in the body. By inhibiting ACAT, Terpendole C disrupts this pathway, potentially affecting cholesterol homeostasis.

Pharmacokinetics

Its molecular weight of 5197 Da suggests that it may have good bioavailability, as molecules under 500 Da are generally well-absorbed

Result of Action

The primary result of Terpendole C’s action is the inhibition of cholesteryl ester formation . This can lead to a decrease in the transport of cholesterol in the body, potentially affecting various cellular processes that rely on cholesterol.

Action Environment

The action of Terpendole C can be influenced by various environmental factors. For instance, the producing organism of Terpendole C, Albophoma yamanashiensis, could potentially affect the compound’s action, efficacy, and stability . Additionally, the physiological environment in which Terpendole C acts, such as pH and temperature, could also influence its activity. More research is needed to fully understand these influences.

Biochemische Analyse

Biochemical Properties

Terpendole C interacts with ACAT1 and ACAT2, inhibiting their activity . These enzymes are involved in the formation of cholesteryl esters, a process that Terpendole C potently inhibits .

Cellular Effects

The inhibition of ACAT1 and ACAT2 by Terpendole C can have significant effects on cellular processes. By inhibiting the formation of cholesteryl esters, Terpendole C can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Terpendole C exerts its effects at the molecular level by binding to ACAT1 and ACAT2, inhibiting their activity . This inhibition results in a decrease in the formation of cholesteryl esters .

Temporal Effects in Laboratory Settings

The effects of Terpendole C on ACAT1 and ACAT2 inhibition and cholesteryl ester formation are consistent over time

Metabolic Pathways

Terpendole C is involved in the metabolic pathway of cholesteryl ester formation, where it interacts with the enzymes ACAT1 and ACAT2 . The inhibition of these enzymes by Terpendole C can affect metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of terpendole C involves several steps, starting from commercially available starting materials. One of the key synthetic routes includes the construction of the decahydro-1H-benzo[f]chromene system using an intermolecular Diels-Alder reaction. This reaction involves the diene intermediate, 4a-methyl-5-vinyl-3,4,4a,7,8,8a-hexahydro-2H-chromene, and the dienophile, ethyl-3-(1H-indol-2-yl)acrylate .

Industrial Production Methods: Industrial production of terpendole C is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic biology and metabolic engineering could potentially pave the way for more efficient production methods in the future.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Terpendol C durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für die Modifizierung seiner Struktur und die Steigerung seiner biologischen Aktivität.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen sicherzustellen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zur Bildung von hydroxylierten Derivaten führen, während Reduktionsreaktionen zu desoxygenierten Verbindungen führen können.

Wissenschaftliche Forschungsanwendungen

This compound hat aufgrund seiner biologischen Aktivitäten eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Chemie dient es als Modellverbindung zur Untersuchung komplexer Naturstoffsynthesen. In Biologie und Medizin wird this compound auf sein Potenzial als ACAT-Inhibitor untersucht, was Auswirkungen auf die Behandlung von Krankheiten im Zusammenhang mit dem Cholesterinstoffwechsel haben könnte, wie z. B. Atherosklerose und Fettlebererkrankung . Darüber hinaus machen seine antimykotische und anti-MRSA-Aktivität ihn zu einem vielversprechenden Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe .

Wirkmechanismus

Der primäre Wirkmechanismus von this compound beinhaltet die Hemmung der Acyl-CoA:Cholesterin-Acyltransferase (ACAT). Dieses Enzym katalysiert die Bildung von Cholesterylestern aus Cholesterin und Fettsäureacyl-CoA. Durch die Hemmung von ACAT reduziert this compound die Bildung von Cholesterylestern und senkt so möglicherweise den Cholesterinspiegel im Körper . Die molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, umfassen das ACAT-Enzym und den Cholesterinstoffwechselweg.

Vergleich Mit ähnlichen Verbindungen

Terpendol C ist Teil einer Familie von Indol-Diterpenen, zu der auch andere Verbindungen wie Terpendol A, Terpendol B und Terpendol D gehören. Diese Verbindungen teilen eine gemeinsame Kernstruktur, unterscheiden sich jedoch in ihren Seitenketten und funktionellen Gruppen, was zu Variationen in ihren biologischen Aktivitäten führt. Zum Beispiel hemmt Terpendol D ebenfalls ACAT, jedoch mit einer geringeren Potenz als this compound . Andere ähnliche Verbindungen umfassen Voluhemine, die ebenfalls Indol-Diterpen-haltige Verbindungen sind, die eine inhibitorische Aktivität gegen Sterol-O-Acyltransferase aufweisen .

Eigenschaften

IUPAC Name |

(1R,2S,13S,16S,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3/t18-,22-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOATFFODCBZBE-SCGIUCFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)[C@H](CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=CC=CC=C8N7)C)O)C)O[C@@H]2C(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.